4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine
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Overview
Description
4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine typically involves the following steps:
Preparation of 3,4-Dichlorobenzyl chloride: This can be achieved by refluxing 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: This intermediate is synthesized by reacting 3,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde.
Cyclization to form the thiazole ring: The final step involves the reaction of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde with thiourea under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Nucleophilic substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic substitution: Products include substituted thiazole derivatives with various functional groups attached to the benzyl position.
Scientific Research Applications
4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and a dichlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-13-6-1-10(7-14(13)18)8-21-12-4-2-11(3-5-12)15-9-22-16(19)20-15/h1-7,9H,8H2,(H2,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKCZGXGRQONQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384237 |
Source
|
Record name | 4-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-16-0 |
Source
|
Record name | 4-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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